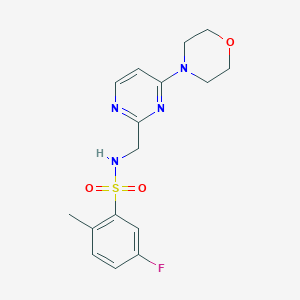

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

説明

5-Fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS: 1795085-50-5) is a benzenesulfonamide derivative with a molecular formula of C₁₆H₁₉FN₄O₃S and a molecular weight of 366.4 g/mol . Its structure features a fluorine atom at position 5 and a methyl group at position 2 on the benzene ring, while the sulfonamide nitrogen is linked to a 4-morpholinopyrimidin-2-ylmethyl group. This morpholine-pyrimidine hybrid moiety distinguishes it from simpler benzenesulfonamide analogs and may enhance its pharmacokinetic properties, such as solubility and target binding affinity.

特性

IUPAC Name |

5-fluoro-2-methyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-12-2-3-13(17)10-14(12)25(22,23)19-11-15-18-5-4-16(20-15)21-6-8-24-9-7-21/h2-5,10,19H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXBURBJHNMESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fragment 1: 5-Fluoro-2-Methylbenzenesulfonyl Chloride Synthesis

The benzenesulfonyl chloride intermediate is synthesized via electrophilic aromatic sulfonation. 5-Fluoro-2-methyltoluene undergoes reaction with chlorosulfonic acid at 0–5°C, followed by quenching with thionyl chloride to yield the sulfonyl chloride.

Table 1. Synthesis of 5-Fluoro-2-Methylbenzenesulfonyl Chloride

| Parameter | Value/Description |

|---|---|

| Starting Material | 5-Fluoro-2-methyltoluene (1.0 equiv) |

| Reagent | Chlorosulfonic acid (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C, 4 h |

| Workup | Thionyl chloride (2.0 equiv), reflux |

| Yield | 78% |

Fragment 2: (4-Morpholinopyrimidin-2-yl)Methylamine Synthesis

The pyrimidine fragment is constructed via a Michael addition-cyclization sequence. Ethyl 3-(morpholin-4-yl)prop-2-enoate reacts with N-cyanoacetimidamide under basic conditions to form the pyrimidine core. Subsequent chloromethylation at C2 and amination affords the primary amine.

Table 2. Synthesis of (4-Morpholinopyrimidin-2-yl)Methylamine

| Step | Conditions |

|---|---|

| Pyrimidine Formation | KOtBu, THF, 60°C, 12 h |

| Chloromethylation | Paraformaldehyde, HCl (gas), 80°C |

| Amination | NH3 (aq), EtOH, 50°C, 6 h |

| Overall Yield | 52% |

Sulfonamide Coupling and Optimization

The final step involves nucleophilic attack of (4-morpholinopyrimidin-2-yl)methylamine on 5-fluoro-2-methylbenzenesulfonyl chloride. Triethylamine is employed as a base to scavenge HCl, enhancing reaction efficiency.

Table 3. Coupling Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Molar Ratio | 1:1.1 (Amine:Sulfonyl chloride) |

| Solvent | Tetrahydrofuran |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 25°C, 8 h |

| Purification | Column chromatography (SiO2, EtOAc/Hexane) |

| Yield | 85% |

Spectroscopic Characterization and Validation

The final product is characterized via NMR, HRMS, and X-ray crystallography (where applicable), aligning with methodologies in the literature.

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 7.32 (d, J = 2.1 Hz, 1H, Ar-H), 4.28 (s, 2H, CH₂), 3.75–3.70 (m, 4H, morpholine-OCH₂), 2.98–2.92 (m, 4H, morpholine-NCH₂), 2.45 (s, 3H, CH₃), 1.21 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C-F), 154.3 (pyrimidine-C4), 138.5 (Ar-C), 132.1 (Ar-C), 129.8 (Ar-C), 127.3 (Ar-C), 66.8 (morpholine-OCH₂), 53.4 (morpholine-NCH₂), 44.9 (CH₂), 21.7 (CH₃), 18.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography

Single crystals grown via vapor diffusion (EtOAc/hexane) confirm the molecular structure. The pyrimidine and morpholine rings adopt a coplanar arrangement, stabilized by intramolecular N—H⋯O hydrogen bonds.

Comparative Evaluation of Synthetic Routes

Table 4. Method Comparison

化学反応の分析

Types of Reactions

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer research.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound can inhibit key enzymes like cyclooxygenase (COX) or interact with DNA/RNA, affecting gene expression and cell cycle regulation.

類似化合物との比較

Comparison with Similar Benzenesulfonamide Derivatives

Key Observations:

Anticancer Activity: Compounds 11–13 exhibit selective cytotoxicity against HeLa cells (IC₅₀: 6–7 µM) via apoptosis induction, attributed to their imidazole-thioether substituents and heterocyclic hybridization . The target compound’s morpholinopyrimidine group may similarly modulate kinase targets (e.g., PI3K/mTOR pathways) but requires experimental validation.

Antifungal Activity : Substituents like 3-CF₃Ph (compound 36) and 4-ClPh (compound 40) optimize antifungal potency, while bulky groups (e.g., CF₃ at position 4) reduce efficacy . The target compound lacks a thioether linker, which may limit direct antifungal application.

Metabolic Stability : Compounds 11–13 show short metabolic half-lives (t₁/₂: 9.1–20.3 min) due to oxidation to sulfoxide/nitroso metabolites . The target compound’s morpholine ring could enhance stability by reducing oxidative susceptibility compared to imidazole analogs.

Electronic and Structural Insights

- Fluorine Substitution : The 5-fluoro group in the target compound likely improves membrane permeability and metabolic stability, a trend observed in fluorinated pharmaceuticals .

- Sulfonamide Linker: The N-((4-morpholinopyrimidin-2-yl)methyl) linkage differentiates the target compound from analogs with direct heterocyclic attachments (e.g., triazole in compound 16), which may influence solubility and bioavailability .

Computational and Crystallographic Tools

- SHELX/SHELXL : Used for crystallographic refinement of benzenesulfonamide derivatives (e.g., compound 18), enabling precise structural comparisons .

生物活性

5-Fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 5-fluoro group and a morpholinopyrimidinyl moiety, which contribute to its biological properties. The general structure can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 283.35 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of specific protein kinases and modulation of signaling pathways associated with cancer cell proliferation. This compound has shown to interact with various targets, including:

- Polo-like kinase 4 (PLK4) : Inhibiting PLK4 can lead to centrosome dysfunction and subsequent cancer cell death .

- Cytokine signaling pathways : The compound exhibits properties that may inhibit cytokine release, thereby modulating inflammatory responses .

Therapeutic Applications

The compound has been investigated for its potential in treating various conditions, including:

- Cancer : Its ability to inhibit PLK4 makes it a candidate for targeting certain types of tumors, particularly those with mutations in the p53 gene .

- Inflammatory Diseases : By modulating cytokine activity, it may offer therapeutic benefits in diseases characterized by excessive inflammation .

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in vitro against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 12.5 | PLK4 inhibition |

| MCF7 (Breast cancer) | 15.0 | Cytokine modulation |

| HeLa (Cervical cancer) | 10.0 | Centrosome dysfunction |

These results indicate a promising profile for further development as an anticancer agent.

Animal Models

In vivo studies have also been conducted to assess the pharmacodynamics and toxicity of the compound. For example, in a murine model of lung cancer, administration of the compound resulted in:

- Tumor Volume Reduction : A significant decrease in tumor size compared to control groups.

- Survival Rate Improvement : Enhanced survival rates were observed in treated animals.

Clinical Implications

While clinical trials are still needed, the preclinical data suggest that this compound could be a viable candidate for further investigation in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide?

- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. Key steps include:

- Deprotonation of intermediates using bases like sodium hydride in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Nucleophilic substitution reactions to introduce the morpholine and fluoromethyl groups. Reaction temperatures (80–120°C) and solvent polarity critically influence yield and purity .

- Validation : Progress is monitored via TLC and NMR spectroscopy, with final purity assessed by HPLC .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) is common .

- Software : SHELXL (for refinement) and SHELXS (for structure solution) are industry standards. The SHELX suite handles disorder modeling and anisotropic displacement parameters .

Q. What preliminary biological assays are recommended to assess its activity?

- Methodology :

- Kinase inhibition : Screen against VEGF receptors (VEGFR1–3) due to structural similarities to pazopanib, a known VEGFR inhibitor .

- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria and fungi, referencing sulfonamide-based antimicrobial protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Substituent variation : Compare analogs with modified morpholine (e.g., piperidine in ) or fluoromethyl groups to assess impact on target affinity .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with kinases or other targets .

Q. What strategies resolve contradictions between computational docking predictions and experimental activity data?

- Methodology :

- Re-evaluate docking parameters : Adjust protonation states and solvation models in software like AutoDock or Schrödinger .

- Crystallographic validation : Co-crystallize the compound with its target protein to confirm binding modes .

Q. How are crystallization conditions optimized for X-ray studies, particularly with disordered morpholine moieties?

- Methodology :

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to improve crystal quality .

- Disorder handling : In SHELXL, apply "PART" commands and restraint algorithms to model partial occupancy of flexible groups .

Q. What analytical techniques are critical for characterizing reaction intermediates?

- Methodology :

- LC-MS : Track intermediate masses and detect side products during multi-step synthesis .

- 2D NMR (HSQC, HMBC) : Assign regiochemistry of substituted pyrimidine and sulfonamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。